1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene
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Overview
Description
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene is an organic compound with the molecular formula C13H19BrO4 It is a brominated benzene derivative with multiple ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and subsequent etherification reactions. One common method involves the following steps:
Bromination of Benzene: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to produce bromobenzene.
Etherification: The bromobenzene is then reacted with 2-(2-methoxyethoxy)ethanol in the presence of a base such as sodium hydride (NaH) to form the desired compound.
The reaction conditions typically involve heating the reaction mixture to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding benzene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea (NH2CSNH2) under mild heating conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated benzene derivatives.
Scientific Research Applications
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and surfactants.
Biological Studies: It is used in the study of biological systems and interactions due to its unique structure.
Medicinal Chemistry: The compound is explored for its potential use in drug development and as a building block for pharmaceuticals[][3].
Mechanism of Action
The mechanism of action of 1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene involves its interaction with various molecular targets. The bromine atom and ethoxy groups play a crucial role in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with fewer ethoxy groups.
1-Bromo-4-(2-methoxyethoxy)benzene: Similar structure but with fewer ethoxy groups.
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene: Similar structure but with fewer ethoxy groups.
Uniqueness
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene is unique due to the presence of multiple ethoxy groups, which enhance its solubility and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and materials science .
Properties
IUPAC Name |
1-bromo-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO4/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMRNKPBIQIHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125808-05-1 |
Source
|
Record name | 1-bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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